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Potential off-target effects of BAY 2476568

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Compound of Interest		
Compound Name:	BAY 2476568	
Cat. No.:	B15609960	Get Quote

Technical Support Center: BAY 2927088

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Frequently Asked Questions (FAQs)

Q1: What is BAY 2927088 and what is its primary mechanism of action?

BAY 2927088 is an oral, reversible tyrosine kinase inhibitor (TKI).[1] Its primary mechanism of action is the potent inhibition of mutant forms of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).[1][2] It is particularly effective against tumors harboring EGFR exon 20 insertion mutations and activating HER2 mutations.[1][3][4]

Q2: What are the primary on-target effects of BAY 2927088 leading to its anti-tumor activity?

BAY 2927088 is designed to selectively target and inhibit the kinase activity of mutant EGFR and HER2 proteins.[1] These mutations lead to the constitutive activation of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways, which drive tumor cell proliferation, survival, and growth. By inhibiting these mutant kinases, BAY 2927088 effectively blocks these oncogenic signals.

Q3: What is the selectivity profile of BAY 2927088?



Preclinical studies have demonstrated that BAY 2927088 exhibits a high degree of selectivity for mutant EGFR over wild-type (WT) EGFR. Specifically, it has shown to be approximately 40-fold more selective for EGFR exon 20 insertion mutations compared to WT EGFR.[5][6] This selectivity is intended to maximize anti-tumor efficacy while minimizing toxicities associated with the inhibition of WT EGFR in normal tissues.[5]

Q4: What are the potential off-target effects of BAY 2927088?

While a comprehensive public kinome scan detailing all potential off-targets is not available, the known adverse events from clinical trials suggest that some off-target effects may be related to the inhibition of WT EGFR and HER2, as well as potentially other kinases. The most common treatment-related adverse events (TRAEs) include diarrhea, rash, and paronychia, which are characteristic of EGFR and HER2 inhibition.[1][7]

Q5: What are the common adverse events observed with BAY 2927088 in clinical trials?

The most frequently reported treatment-related adverse events (TRAEs) in clinical studies of BAY 2927088 are generally manageable and consistent with its mechanism of action. These include:

- Gastrointestinal: Diarrhea[1][7]
- Dermatological: Rash, Paronychia (inflammation of the tissue around a nail)[1][7]

Troubleshooting Guides

This section provides guidance for researchers who encounter specific issues during their preclinical experiments with BAY 2927088.

Issue 1: Unexpected Cell Toxicity at Low Concentrations

Potential Cause:

- Potent On-Target Activity: The cell line being used may be exquisitely sensitive to the inhibition of the targeted mutant EGFR or HER2.
- Off-Target Toxicity: The cells may express a kinase that is sensitive to BAY 2927088 and is
 essential for cell survival.



Troubleshooting Steps:

- Confirm On-Target Potency: Perform a dose-response curve and determine the IC50 value of BAY 2927088 in your specific cell line. Compare this to published data if available.
- Assess Apoptosis: Use assays such as Annexin V/PI staining or caspase-3/7 activity assays to determine if the observed toxicity is due to apoptosis.
- Rescue Experiment: If the toxicity is on-target, it may be possible to rescue the phenotype by introducing a downstream effector that is independent of the targeted kinase.
- Investigate Off-Target Kinases: If off-target toxicity is suspected, perform a cell-based kinase phosphorylation assay (see Experimental Protocols) to assess the activity of known common off-target kinases for EGFR inhibitors.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

Potential Cause:

- Cellular Permeability: BAY 2927088 may have poor penetration into the specific cell line being used.
- Efflux Pumps: The cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cell.
- ATP Competition: The high intracellular concentration of ATP can compete with ATPcompetitive inhibitors like BAY 2927088 for binding to the kinase, leading to a lower apparent potency in cellular assays compared to biochemical assays.

Troubleshooting Steps:

- Evaluate Compound Uptake: Use analytical methods such as LC-MS/MS to measure the intracellular concentration of BAY 2927088.
- Inhibit Efflux Pumps: Test the effect of known efflux pump inhibitors on the cellular potency of BAY 2927088.



 Use ATP-Depleted Cellular Systems: If feasible, perform cellular assays under conditions of lower intracellular ATP to assess the impact on compound potency.

Data Presentation

Table 1: Selectivity Profile of BAY 2927088

Target	Selectivity vs. Wild-Type EGFR	Reference
EGFR exon 20 insertion mutants	~40-fold	[5][6]

Table 2: Common Treatment-Related Adverse Events

(TRAEs) with BAY 2927088 (from clinical trials)

Adverse Event	Frequency	Common Grades	Reference
Diarrhea	High	1-3	[1][7]
Rash	Moderate	1-2	[1][7]
Paronychia	Moderate	1-2	[1][7]

Experimental Protocols

Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)

Objective: To determine the selectivity of BAY 2927088 against a broad panel of human kinases.

Principle: A competitive binding assay is used where a test compound is incubated with a panel of DNA-tagged kinases. An immobilized, active-site directed ligand is then added. The amount of kinase bound to the solid support is quantified, which is inversely proportional to the affinity of the test compound for the kinase.

Methodology:



- Compound Preparation: Prepare a stock solution of BAY 2927088 in 100% DMSO.
- Assay Plate Preparation: Serially dilute the BAY 2927088 stock solution to the desired concentrations.
- Kinase Incubation: Add the DNA-tagged kinases from the panel to the assay plates containing the diluted compound. Incubate to allow for binding equilibrium to be reached.
- Competitive Binding: Add the immobilized ligand to the wells.
- Washing: Wash the plates to remove unbound kinases.
- Quantification: The amount of kinase bound to the solid support is quantified using a method such as quantitative PCR (qPCR) of the DNA tags.
- Data Analysis: The results are typically expressed as the percentage of kinase remaining bound to the solid support in the presence of the inhibitor compared to a DMSO control.
 These values can be used to calculate IC50 or Kd values for off-target kinases.

Protocol 2: Cell-Based Phosphorylation Assay (Western Blot)

Objective: To assess the on-target and potential off-target inhibitory activity of BAY 2927088 in a cellular context by measuring the phosphorylation status of downstream substrates.

Methodology:

- Cell Culture and Treatment:
 - Culture cells of interest (e.g., NSCLC cell lines with EGFR exon 20 insertions) to 70-80% confluency.
 - Starve the cells in serum-free media for 4-6 hours.
 - Treat the cells with a range of concentrations of BAY 2927088 (and a DMSO vehicle control) for a specified time (e.g., 1-2 hours).



Stimulate the cells with the appropriate ligand (e.g., EGF) for a short period (e.g., 15 minutes) to induce kinase activation and substrate phosphorylation.

Cell Lysis:

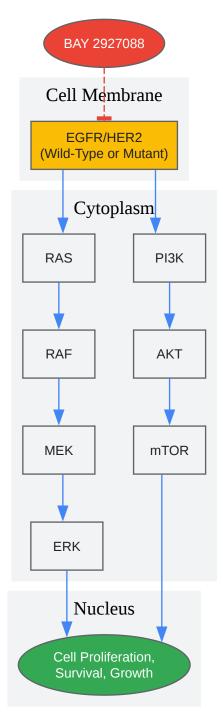
- Wash the cells with ice-cold PBS.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Clarify the lysates by centrifugation.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Normalize the protein concentrations of all samples.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST.
 - Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase (e.g., p-EGFR, total EGFR) and its downstream effectors (e.g., p-AKT, total AKT, p-ERK, total ERK).
 - Incubate with HRP-conjugated secondary antibodies.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Analysis:

 Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. This will allow for the determination of the IC50 of BAY 2927088 for the inhibition of specific signaling pathways in cells.



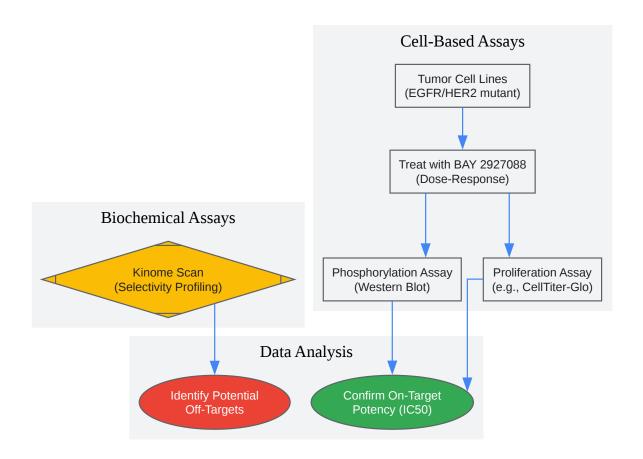
Mandatory Visualizations



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Caption: EGFR/HER2 signaling pathway and the inhibitory action of BAY 2927088.

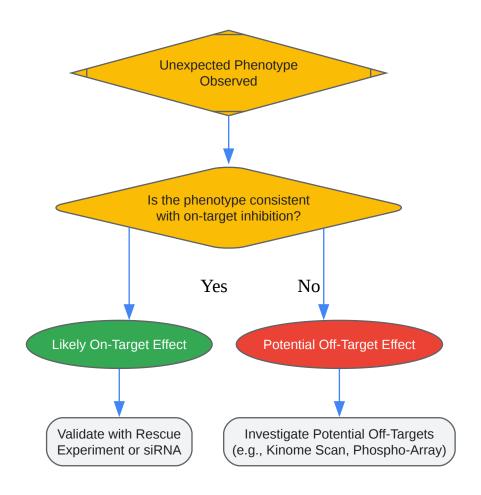




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Caption: Experimental workflow for assessing on-target and off-target effects.





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Caption: Logic diagram for troubleshooting unexpected experimental outcomes.

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